molecular formula C19H20N2O2S B2836005 (Z)-2-(4-(3-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol CAS No. 905784-38-5

(Z)-2-(4-(3-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol

Cat. No.: B2836005
CAS No.: 905784-38-5
M. Wt: 340.44
InChI Key: KGJGEVWRGMGQLH-VXPUYCOJSA-N
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Description

(Z)-2-(4-(3-Methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is a synthetic organic compound featuring a thiazole core, a privileged scaffold in medicinal chemistry. This compound belongs to a class of heterocyclic structures known for their diverse biological activities and significant research value in developing new therapeutic agents . Thiazole and thiazolidine derivatives are extensively investigated for their wide spectrum of pharmacological properties, including potential anticancer , antimicrobial , anti-inflammatory , and antiviral activities . The presence of sulfur and nitrogen atoms in the heterocyclic ring enhances their ability to interact with biological targets, and their structural features often allow them to cross the blood-brain barrier, making them interesting for central nervous system (CNS) research . The specific (Z)-imino configuration and the substituted ethanol side chain in this molecule are designed to influence its electronic properties, lipophilicity, and hydrogen-bonding capacity, which are critical parameters for optimizing binding affinity to specific enzymes or receptors . Researchers utilize this compound and its analogs as key intermediates or final products in the synthesis of more complex molecules, in high-throughput screening campaigns, and for structure-activity relationship (SAR) studies to probe biological targets and identify lead compounds for drug development . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

2-[4-(3-methoxyphenyl)-2-(4-methylphenyl)imino-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-14-6-8-16(9-7-14)20-19-21(10-11-22)18(13-24-19)15-4-3-5-17(12-15)23-2/h3-9,12-13,22H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJGEVWRGMGQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)OC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(3-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol, with the CAS number 905784-38-5, is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O2SC_{19}H_{20}N_{2}O_{2}S, with a molecular weight of 340.4 g/mol. The thiazole ring is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

PropertyValue
CAS Number905784-38-5
Molecular FormulaC₁₉H₂₀N₂O₂S
Molecular Weight340.4 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to (Z)-2-(4-(3-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that thiazolidine derivatives exhibit antiproliferative activity against breast cancer cells (MDA-MB-231), colon cancer cells (HCT116), and others .

Case Study: Antiproliferative Effects
A comparative study evaluated the effects of several thiazole derivatives on cancer cell lines. The results indicated that compounds with methoxy substitutions showed enhanced activity, likely due to better interaction with cellular targets .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. Research has shown that certain thiazole compounds can inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium . The mechanism often involves interference with bacterial cell wall synthesis or function.

Table: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaActivity Level
Thiazole Derivative AE. coliModerate
Thiazole Derivative BStaphylococcus aureusHigh
(Z)-2-(4-(3-methoxyphenyl)...Mycobacterium tuberculosisSignificant

Mechanistic Insights

The biological activity of (Z)-2-(4-(3-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Some thiazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways .
  • Cell Cycle Arrest : Certain studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of thiazole derivatives typically involves multicomponent reactions which allow for the introduction of various substituents that can enhance biological activity. The presence of methoxy groups has been linked to improved solubility and bioavailability, which are critical for therapeutic efficacy .

Table: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Methoxy GroupIncreases solubility
Aromatic Ring SubstitutionEnhances interaction with targets

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (Z)-2-(4-(3-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is C19_{19}H20_{20}N2_{2}O2_{2}S, with a molecular weight of 340.4 g/mol. The thiazole ring is known for its diverse biological activities, making derivatives like this compound significant in drug development.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (Z)-2-(4-(3-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol exhibit activity against various bacterial strains. For instance, studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 400 µg/ml depending on the specific structure and substituents present on the thiazole ring .

Anti-inflammatory and Anticancer Properties

Recent investigations into thiazole derivatives have highlighted their potential as anti-inflammatory agents and anticancer drugs. The thiazole moiety has been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression . Compounds like (Z)-2-(4-(3-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol may similarly exhibit these properties, making them candidates for further research in therapeutic applications.

Synthetic Methodologies

The synthesis of (Z)-2-(4-(3-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol typically involves multi-step reactions that can include the formation of the thiazole ring through condensation reactions involving appropriate precursors. Mechanochemical synthesis has emerged as an efficient method for creating such compounds, allowing for rapid reactions under solvent-free conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of thiazole derivatives. Variations in substituents on the phenyl rings or modifications to the thiazole structure can significantly impact biological activity and selectivity against specific targets .

Case Study 1: Antimicrobial Efficacy

A study assessed a series of thiazole derivatives against various microbial strains, revealing that compounds with electron-withdrawing groups showed enhanced antibacterial activity compared to their electron-donating counterparts. This highlights the importance of electronic effects in designing effective antimicrobial agents .

Case Study 2: Anti-inflammatory Potential

Research focusing on thiazole carboxamide derivatives demonstrated their ability to inhibit COX enzymes, suggesting a pathway for developing new anti-inflammatory drugs based on modifications of the thiazole structure .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the phenyl and imino groups. Key examples include:

Compound Name Substituents (Thiazole Ring) Molecular Formula Molar Mass (g/mol) Key Properties/Activities Reference
(Z)-2-(4-Phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide 4-Ph, m-tolylimino C₁₈H₁₈N₂OS·HBr 395.3 Higher polarity due to Br⁻; mp ~100–102°C
2-[(2Z)-4-(4-Isopropylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol 4-Isopropylphenyl C₂₀H₂₂N₂OS 362.5 Increased steric bulk; potential lipophilicity
2-[(2Z)-2-[(2,5-Dimethoxyphenyl)imino]-4-(4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]ethanol 4-MeOPh, 2,5-diMeOPh-imino C₂₀H₂₂N₂O₄S 386.5 Enhanced electron-donating effects

Key Observations :

  • Substituent Position: The 3-methoxyphenyl group in the target compound (vs.
  • Hydrogen Bonding: The ethanol group in the target compound enables hydrogen bonding, distinguishing it from non-hydroxylated analogues like those in . This may improve aqueous solubility compared to lipophilic derivatives .
Physicochemical Properties
  • Melting Points: The hydrobromide salt in melts at 100–102°C, while non-ionic analogues (e.g., ) likely have higher melting points due to stronger van der Waals interactions. The ethanol group in the target compound may lower its melting point compared to non-polar derivatives .
  • Spectral Data: IR spectra of related compounds show characteristic N–H stretches (~3240 cm⁻¹) and C=O vibrations (~1669 cm⁻¹) (). The target compound’s NMR would feature distinct shifts for the 3-methoxyphenyl (δ ~6.7–7.5 ppm) and p-tolylimino protons (δ ~2.3 ppm for CH₃) .

Q & A

Q. Q: What are the optimal synthetic routes for (Z)-2-(4-(3-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol, and how can reaction conditions be controlled to improve yield?

A: The compound is synthesized via multi-step condensation reactions. A typical approach involves:

Thiazole ring formation : Reacting α-haloketones with thiourea derivatives under reflux in methanol or ethanol .

Imino group introduction : Condensation with p-toluidine in the presence of a mild acid catalyst (e.g., acetic acid) at 60–80°C .

Ethanol side-chain attachment : Alkylation using ethylene oxide or bromoethanol in a polar aprotic solvent (e.g., DMF) .
Key optimizations :

  • Solvent selection : Methanol enhances imine formation, while DMF improves alkylation efficiency .
  • Catalysts : Triethylamine or pyridine reduces side reactions during imine condensation .
  • Yield monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) to track progress .

Structural Confirmation

Q. Q: Which spectroscopic and computational methods are critical for confirming the Z-configuration and thiazole ring conformation?

A:

  • NMR :
    • 1H NMR : Look for a singlet at δ 2.3–2.5 ppm (p-tolyl methyl) and a methoxy proton signal at δ 3.8–4.0 ppm .
    • 13C NMR : Thiazole C=N imine carbon appears at ~160 ppm .
  • IR : Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~1250 cm⁻¹ (C-O of methoxy) .
  • X-ray crystallography : Resolves Z-configuration via dihedral angles between the thiazole ring and substituents (orthorhombic space groups common) .
  • DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) to predict electronic properties and compare with experimental data .

Biological Activity Profiling

Q. Q: How should researchers design assays to evaluate the antimicrobial and anticancer potential of this compound?

A:

  • Antimicrobial assays :
    • MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Time-kill kinetics : Monitor bacterial viability at 0–24h post-treatment .
  • Anticancer assays :
    • MTT assay : Test cytotoxicity on HeLa or MCF-7 cells (IC50 typically 10–50 µM for thiazoles) .
    • Apoptosis markers : Use flow cytometry for Annexin V/PI staining .
      Data interpretation : Compare results with control compounds (e.g., cisplatin for cytotoxicity) and validate with dose-response curves .

Advanced Mechanistic Studies

Q. Q: What strategies can elucidate the mechanism of action for this compound’s anticancer activity?

A:

  • Molecular docking : Target enzymes like topoisomerase II (PDB ID: 1ZXM) or tubulin (PDB ID: 1SA0) using AutoDock Vina. The imine and thiazole moieties often show high binding affinity to ATP pockets .
  • Enzyme inhibition assays : Measure IC50 for kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
  • ROS detection : Use DCFH-DA probe in cancer cells to quantify oxidative stress induction .
    Contradictions : If activity varies between cell lines, perform transcriptomics (RNA-seq) to identify differentially expressed pathways .

Stability and Reactivity Challenges

Q. Q: How can researchers address instability of the imine group during storage or biological assays?

A:

  • Storage : Lyophilize and store at –20°C under argon to prevent hydrolysis .
  • Buffering : Use PBS (pH 7.4) with 1% DMSO for in vitro studies to stabilize the imine bond .
  • Derivatization : Convert the imine to a stable hydrazone derivative via reaction with hydrazine hydrate .
    Analytical validation : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Structural Modifications for Enhanced Activity

Q. Q: What rational modifications can improve the compound’s pharmacokinetic properties?

A:

  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to enhance metabolic stability .
  • Prodrug design : Esterify the ethanol group with acetyl or PEG chains to improve solubility .
  • SAR studies : Systematically vary the p-tolyl substituent (e.g., electron-withdrawing nitro groups) and measure logP (aim for 2–4) .
    Validation : Use in silico ADMET predictors (e.g., SwissADME) to prioritize candidates .

Data Contradictions in Published Studies

Q. Q: How to resolve discrepancies in reported biological activities of similar thiazole derivatives?

A:

  • Standardize assays : Adopt identical cell lines (e.g., ATCC-certified HeLa) and culture conditions .
  • Control compounds : Include reference drugs (e.g., doxorubicin) in all experiments .
  • Meta-analysis : Use RevMan software to pool data from multiple studies and assess heterogeneity .
    Example : If one study reports IC50 = 20 µM and another 50 µM, verify purity (HPLC >95%) and cell passage number .

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